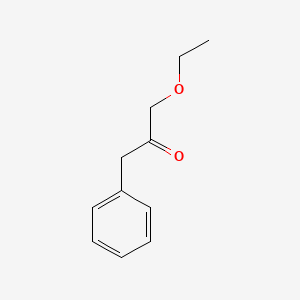
2-Propanone, 1-ethoxy-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanone, 1-ethoxy-3-phenyl- is an organic compound with the chemical formula C11H14O2 It is a derivative of acetone where one of the hydrogen atoms is replaced by an ethoxy group and another by a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-ethoxy-3-phenyl- can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of acetone with ethyl benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-Propanone, 1-ethoxy-3-phenyl- may involve the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanone, 1-ethoxy-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-Propanone, 1-ethoxy-3-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 2-Propanone, 1-ethoxy-3-phenyl- involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, undergoing metabolic transformations. These interactions can affect biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetone: Similar in structure but lacks the ethoxy group.
1-Phenyl-2-propanone: Another related compound with similar reactivity.
3,4-Methylenedioxyphenylpropan-2-one: Contains a methylenedioxy group instead of an ethoxy group.
Uniqueness
2-Propanone, 1-ethoxy-3-phenyl- is unique due to the presence of both an ethoxy group and a phenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Propiedades
Número CAS |
51149-73-6 |
|---|---|
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
1-ethoxy-3-phenylpropan-2-one |
InChI |
InChI=1S/C11H14O2/c1-2-13-9-11(12)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Clave InChI |
OQQGRUILXQYLDD-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(=O)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


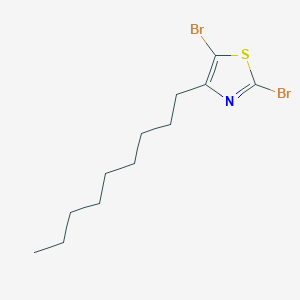

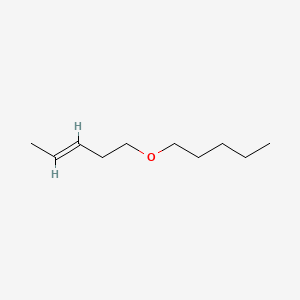
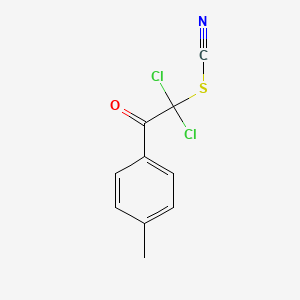
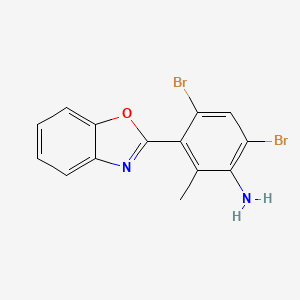
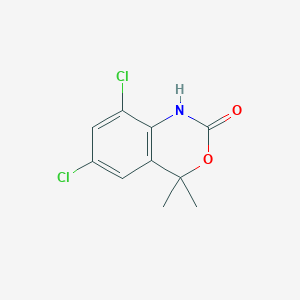
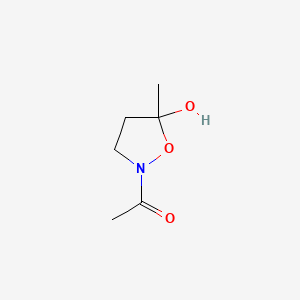
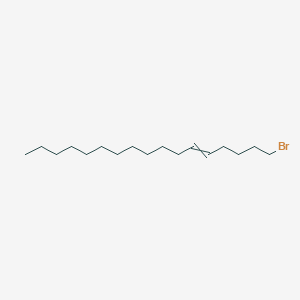
![1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl-](/img/structure/B13814263.png)

![N-[4-[(dimethylamino)methyl]phenyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide;hydrochloride](/img/structure/B13814279.png)

![3-({[(2-Methoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13814290.png)
![Phenanthro[3,2-b]thiophene](/img/structure/B13814292.png)
